p-Octylphenyl Phosphate-d4
Description
p-Octylphenyl Phosphate-d4 is a deuterated organophosphate compound, characterized by the substitution of four hydrogen atoms with deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly as a stable internal standard in mass spectrometry and nuclear magnetic resonance (NMR) studies.
Properties
Molecular Formula |
C₁₄H₁₉D₄O₄P |
|---|---|
Molecular Weight |
290.33 |
Synonyms |
p-Octyl-phenol Dihydrogen Phosphate-d4; Mono-p-octylphenyl Dihydrogen Phosphate-d4; 4-Octyl-phenol Dihydrogen Phosphate-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Bis(4-octylphenyl) Phosphate-d8
- Structure and Deuteration: Bis(4-octylphenyl) Phosphate-d8 (CAS 34332-95-1) is a deuterated analog with eight deuterium atoms, compared to the four in p-Octylphenyl Phosphate-d3. Its synonyms include Bis(p-octylphenyl) phosphate-d8 and Di(4-octylphenyl) phosphate-d8 .
- Applications : Primarily used in isotopic tracing and analytical method development due to its enhanced stability under mass spectrometric conditions.
- Regulatory Status : Classified as a controlled product, requiring specialized handling and documentation for lab use .
Diphenyl Octyl Phosphate (Non-Deuterated Analogs)
- Diphenyl Octyl Phosphate (CAS 115-88-8 and 1241-94-7):
- Structure : Contains a phosphate core with octyl and phenyl groups but lacks deuterium substitution. Molecular formula: C₂₀H₂₇O₄P .
- Applications : Widely used as a flame retardant and plasticizer in industrial polymers.
- Safety and Handling : Classified under UN3082 as an environmentally hazardous substance (liquid) during transportation .
Octyl Ethylphosphonate
- Structure : Octyl ethylphosphonate (CAS 111-87-5) is a phosphonate derivative with a direct carbon-phosphorus bond (C-P), unlike the phosphate ester linkage (O-P) in p-Octylphenyl Phosphate-d4. Molecular formula: C₁₀H₂₃O₃P .
- Chemical Behavior : Phosphonates exhibit greater hydrolytic stability compared to phosphates, making them suitable for harsh environmental applications .
Comparative Data Table
Key Research Findings
Regulatory and Handling Differences
- Non-deuterated phosphates/phosphonates face broader regulatory scrutiny for environmental persistence, though data on biodegradation remains incomplete .
Q & A
Basic Research Questions
Q. How can researchers synthesize p-Octylphenyl Phosphate-d4 with isotopic purity, and what steps ensure minimal contamination?
- Methodological Answer : Synthesis typically involves deuterating the octylphenyl group using catalytic deuteration techniques. Key steps include:
- Using deuterated reagents (e.g., D₂O or deuterated alcohols) under controlled anhydrous conditions.
- Purification via column chromatography or recrystallization to isolate the deuterated product.
- Isotopic purity validation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuteration at specific positions .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Identifies deuterium incorporation and checks for residual protonated impurities (e.g., ¹H-NMR for baseline noise analysis).
- High-Resolution MS : Validates molecular weight and isotopic distribution.
- Chromatographic Methods : HPLC or GC with UV/RI detectors assess purity and separation from byproducts .
Q. What are the recommended safety protocols for handling and disposing of this compound in laboratory settings?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid inhalation; monitor for environmental hazards per UN3082 classification .
- Disposal : Follow local regulations for organophosphate waste. Neutralize acidic/basic residues before incineration or authorized chemical disposal .
Q. How should researchers design experiments to assess the hydrolysis kinetics of this compound under varying pH conditions?
- Methodological Answer :
- Use buffer systems (pH 2–12) to simulate different environments.
- Monitor hydrolysis via UV-Vis spectroscopy (e.g., absorbance changes at 400 nm for phosphate release) or ³¹P-NMR for real-time tracking.
- Control temperature and ionic strength to isolate pH effects .
Advanced Research Questions
Q. How can toxicity data from organophosphate analogs be extrapolated to predict the ecotoxicological effects of this compound?
- Methodological Answer :
- Perform comparative studies using structurally similar organophosphates (e.g., Diphenyl Phosphate) to model bioaccumulation or enzymatic inhibition.
- Apply quantitative structure-activity relationship (QSAR) models to estimate LC₅₀ values or metabolic pathways.
- Validate with in vitro assays (e.g., acetylcholinesterase inhibition tests) .
Q. What strategies resolve contradictions in environmental persistence data for this compound, particularly regarding soil mobility vs. hydrolysis rates?
- Methodological Answer :
- Conduct iterative experiments under controlled soil matrices (e.g., varying organic matter content) to measure adsorption coefficients (Kd) and hydrolysis half-lives.
- Use mass balance models to reconcile discrepancies between lab and field data.
- Cross-reference with class-based studies on polyethylene glycol ethers to identify confounding variables .
Q. How can researchers ensure regulatory compliance when transporting this compound across international borders?
- Methodological Answer :
- Classify the compound under UN3082 (“Environmentally Hazardous Substances, Liquid”) and adhere to ADR/RID/IMDG packaging guidelines (Category III, marine pollutant labeling).
- Prepare Safety Data Sheets (SDS) with ecotoxicity data and disposal recommendations, aligning with JIS Z 7253:2019 standards .
Q. What computational approaches are effective for predicting the bioaccumulation potential of this compound in aquatic ecosystems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
